molecular formula C10H15NO B1659054 N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine CAS No. 6319-15-9

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine

Cat. No.: B1659054
CAS No.: 6319-15-9
M. Wt: 165.23 g/mol
InChI Key: ZOQDYKIXVHGLTC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine” is a chemical compound with the CAS Number: 6319-15-9. It has a molecular weight of 165.24 and its IUPAC name is (3aR,4S,5R,7S,7aR)-5-nitrosooctahydro-1H-4,7-methanoindene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c12-11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2 . This code provides a unique representation of the molecule’s structure.

Mechanism of Action

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine modulates oxidative stress and inflammation by inhibiting the activity of the enzyme 4-hydroxy-2-nonenal (HNE) synthase. HNE is a highly reactive aldehyde that is produced during oxidative stress and is believed to contribute to the pathogenesis of many diseases. By inhibiting HNE synthase, this compound reduces the production of HNE and its downstream effects, including oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. This compound has also been shown to improve motor function and reduce neuronal loss in animal models of Parkinson's disease. In addition, this compound has been shown to reduce the severity of colitis in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied in animal models, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential use in human disease.

Future Directions

There are several future directions for the study of N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine. One potential direction is the development of more potent and selective inhibitors of HNE synthase. This could lead to the development of more effective therapies for diseases that are characterized by oxidative stress and inflammation. Another potential direction is the study of this compound in human clinical trials. This could provide valuable information on the safety and efficacy of this compound in humans and could lead to its potential use in the treatment of human disease. Finally, the study of this compound in combination with other therapies could provide valuable insights into its potential use in combination therapy for various diseases.

Scientific Research Applications

N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and cancer.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Properties

IUPAC Name

(NE)-N-(8-tricyclo[5.2.1.02,6]decanylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9,12H,1-5H2/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQDYKIXVHGLTC-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(C1)C\3CC2C/C3=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430034
Record name NSC31989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-15-9
Record name NSC31989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
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N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
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N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
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N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
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N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine
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N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine

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